Marizomib vs. Bortezomib, Carfilzomib, Ixazomib: Pan-Proteasome Subunit Inhibition Profile
Marizomib irreversibly inhibits all three catalytic subunits (β5, β2, β1) of the 20S proteasome, in contrast to bortezomib (reversible, primarily β5 with weak β1), carfilzomib (irreversible, primarily β5 with weak β2 only at high doses), and ixazomib (reversible, primarily β5) [1]. This broad inhibition profile results in more complete proteasome blockade. Co-inhibition of β5 and β2 has been demonstrated as the most effective pattern to induce cytotoxicity, particularly in proteasome inhibitor-resistant cells—a pattern provided only by marizomib and high-dose carfilzomib [2].
| Evidence Dimension | 20S Proteasome Catalytic Subunit Inhibition Profile |
|---|---|
| Target Compound Data | β5: IC50 3.5 nM; β2: IC50 28 nM; β1: IC50 430 nM (irreversible, pan-inhibitor) |
| Comparator Or Baseline | Bortezomib: β5: IC50 2.4-7.9 nM, β2: IC50 590-1200 nM, β1: IC50 24-53 nM (reversible). Carfilzomib: β5: IC50 ~5 nM, limited β2/β1 inhibition. Ixazomib: β5: IC50 3.4 nM, minimal β2/β1 inhibition. |
| Quantified Difference | Marizomib provides potent inhibition across all three subunits, with β2 inhibition approximately 21-fold more potent than bortezomib (28 nM vs. 590 nM). |
| Conditions | In vitro biochemical assays using human erythrocyte-derived 20S proteasomes for Marizomib; various in vitro models for comparators. |
Why This Matters
Broad inhibition of all three proteasome subunits, particularly β2, is critical for overcoming proteasome inhibitor resistance and achieving complete cytotoxic effect.
- [1] Potts BC, Albitar MX, Anderson KC, et al. Marizomib, a proteasome inhibitor for all seasons: preclinical profile and a framework for clinical trials. Curr Cancer Drug Targets. 2011;11(3):254-284. View Source
- [2] Besse A, Besse L, Kraus M, et al. Defining the Most Effective Proteasome Inhibition in Multiple Myeloma: Head-to-Head Comparison of Currently Available Proteasome Inhibitors. Blood. 2017;130(Supplement 1):5388. View Source
